N-quinolin-8-ylundecanamide
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Overview
Description
N-quinolin-8-ylundecanamide: is a compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry this compound is known for its unique structure, which includes an 8-quinolinyl group attached to an undecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-quinolin-8-ylundecanamide typically involves the reaction of 8-aminoquinoline with an appropriate acylating agent. One common method is the reaction of 8-aminoquinoline with undecanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-quinolin-8-ylundecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-quinolin-8-ylundecanamide is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties in organic reactions .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer. Quinoline derivatives have shown promise in inhibiting the growth of cancer cells and parasites .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-quinolin-8-ylundecanamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells. The quinoline ring structure allows for intercalation into DNA, which is a key factor in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
8-aminoquinoline: A precursor to N-quinolin-8-ylundecanamide, used in the synthesis of various quinoline derivatives.
Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.
Tetrahydroquinoline: Reduced form of quinoline with different chemical properties.
Uniqueness: this compound stands out due to its long alkyl chain, which imparts unique solubility and reactivity characteristics. This structural feature enhances its ability to interact with biological membranes and macromolecules, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C20H28N2O |
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Molecular Weight |
312.4g/mol |
IUPAC Name |
N-quinolin-8-ylundecanamide |
InChI |
InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-15-19(23)22-18-14-10-12-17-13-11-16-21-20(17)18/h10-14,16H,2-9,15H2,1H3,(H,22,23) |
InChI Key |
USAXVAJAGRDQNT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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